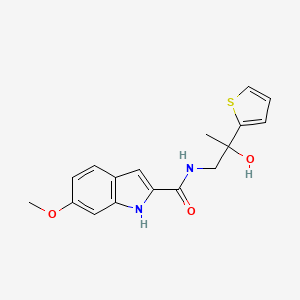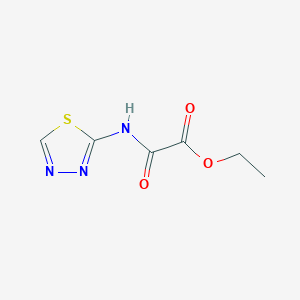
N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide is a sophisticated compound that merges several organic structures into a singular entity. This compound exhibits intriguing properties, making it a subject of interest for researchers in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Formation of 4-ethylphenyl-1H-1,2,3-triazole: : The first step involves the synthesis of 4-ethylphenyl-1H-1,2,3-triazole through a click reaction between 4-ethylphenyl azide and a suitable alkyne, under the influence of a copper(I) catalyst.
Piperidin-4-yl-4-fluorobenzamide Formation: : Separately, piperidine undergoes an acylation reaction with 4-fluorobenzoyl chloride to form piperidin-4-yl-4-fluorobenzamide.
Final Assembly: : The two fragments are coupled using a carbodiimide coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using large reactors and optimized for maximum yield and purity, ensuring the process is both cost-effective and environmentally friendly. High-throughput techniques and automation play key roles in this mass production.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions at the piperidine ring, potentially forming N-oxide derivatives.
Reduction: : Reductive cleavage of the triazole ring may occur under strong reducing conditions.
Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, modifying the compound's properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the presence of suitable solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation can yield N-oxide derivatives. Reduction and substitution reactions lead to various modified triazole and benzamide derivatives, which can exhibit different chemical and biological properties.
科学研究应用
This compound is used extensively in scientific research due to its structural complexity and potential biological activity.
Chemistry: : Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: : Utilized in studies to understand molecular interactions with proteins, particularly in the context of triazole-containing molecules.
Medicine: : Explored for its potential as a pharmacophore in drug development, particularly in designing inhibitors for enzymes or receptors.
Industry: : Applied in the synthesis of advanced materials, including polymers and nanomaterials with specific properties.
作用机制
The compound's mechanism of action is rooted in its ability to interact with specific molecular targets.
Molecular Targets and Pathways: : It may target enzymes by binding to their active sites, inhibiting their activity. Pathways involved often include those related to signal transduction and metabolic processes.
相似化合物的比较
When compared with other similar compounds, N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide stands out due to its unique triazole and piperidine fusion.
Similar Compounds
N-(1-(1-phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-benzamide
N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
This compound’s specificity and the combination of triazole and piperidine with a fluorobenzamide moiety make it particularly versatile in various applications. The subtle differences in substituents can lead to significant variations in activity and selectivity, underscoring its uniqueness and utility in research and development.
属性
IUPAC Name |
N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-2-16-3-9-20(10-4-16)29-15-21(26-27-29)23(31)28-13-11-19(12-14-28)25-22(30)17-5-7-18(24)8-6-17/h3-10,15,19H,2,11-14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSDEAYSZCXNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Lithium 1-(cyclopropylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2906131.png)
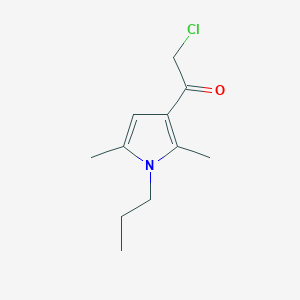
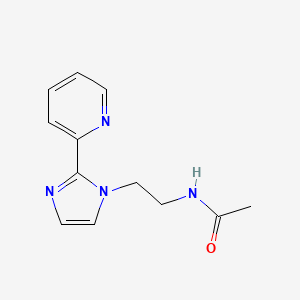
![8-(2,3-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2906139.png)
![N-[(1-Methoxycyclohexyl)methyl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2906140.png)
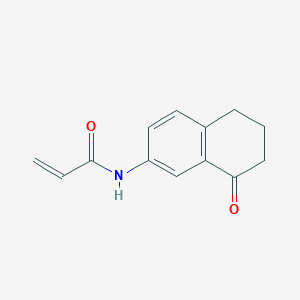
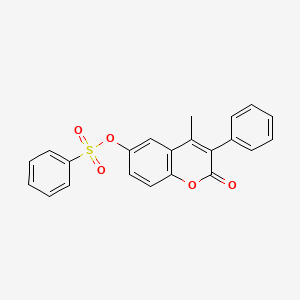

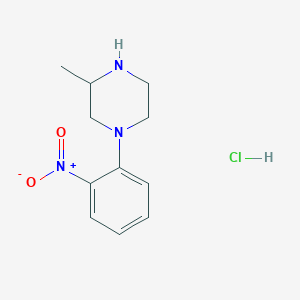
![propan-2-yl 2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2906148.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2906151.png)
